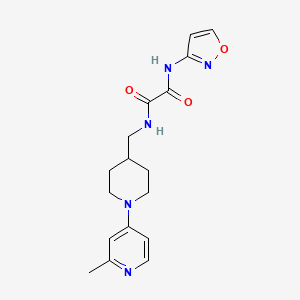

N1-(isoxazol-3-yl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide

Description

N1-(isoxazol-3-yl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, a pyridine ring, and a piperidine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name |

N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-N'-(1,2-oxazol-3-yl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O3/c1-12-10-14(2-6-18-12)22-7-3-13(4-8-22)11-19-16(23)17(24)20-15-5-9-25-21-15/h2,5-6,9-10,13H,3-4,7-8,11H2,1H3,(H,19,23)(H,20,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZARLIGIYDVBDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C(=O)NC3=NOC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(isoxazol-3-yl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps, starting from readily available precursorsThe final step involves the formation of the oxalamide linkage through a condensation reaction with oxalyl chloride .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N1-(isoxazol-3-yl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or nitro groups .

Scientific Research Applications

Medicinal Chemistry

N1-(isoxazol-3-yl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide has shown promise in medicinal chemistry as a potential therapeutic agent. Research indicates its efficacy in:

- Antimicrobial Activity: Studies have demonstrated that the compound exhibits significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism may involve the inhibition of bacterial enzyme activity, disrupting essential metabolic processes .

- Anticancer Properties: Preliminary studies suggest that this compound can inhibit cell proliferation in cancer cell lines. It may engage specific molecular targets involved in cell cycle regulation, leading to apoptosis in cancer cells .

Biological Research

This compound is also being explored for its biological effects beyond direct therapeutic applications:

- Neuroprotective Effects: There is ongoing research into the neuroprotective properties of N1-(isoxazol-3-yl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide, particularly regarding its potential to modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases .

Chemical Research

In chemical research, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications through oxidation, reduction, and substitution reactions:

| Reaction Type | Description | Example Reagents |

|---|---|---|

| Oxidation | Introduces additional functional groups | Potassium permanganate |

| Reduction | Modifies oxidation state | Sodium borohydride |

| Substitution | Introduces new substituents onto aromatic rings | Halogens, alkyl groups |

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of N1-(isoxazol-3-yl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide against E. coli and S. aureus. Using the disc diffusion method, the compound demonstrated significant inhibition zones compared to standard antibiotics .

Case Study 2: Anticancer Activity

In vitro studies on various cancer cell lines revealed that the compound inhibited proliferation significantly at micromolar concentrations. Mechanistic studies indicated that it induces apoptosis via caspase activation pathways .

Mechanism of Action

The mechanism of action of N1-(isoxazol-3-yl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

- N1-(isoxazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide

- N1-(isoxazol-3-yl)-N2-(piperidin-4-ylmethyl)oxalamide

- N1-(isoxazol-3-yl)-N2-(2-methylpyridin-4-yl)oxalamide

Uniqueness

N1-(isoxazol-3-yl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide is unique due to the presence of both the pyridine and piperidine rings, which may confer distinct biological activities and chemical reactivity compared to similar compounds. This unique structure allows for specific interactions with molecular targets, potentially leading to novel therapeutic applications .

Biological Activity

N1-(isoxazol-3-yl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide is a synthetic compound that has garnered interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Synthesis

The compound is characterized by a complex molecular structure that includes an isoxazole ring, a piperidine moiety, and an oxalamide linkage. The synthesis typically involves multi-step organic reactions, including the formation of the isoxazole ring through the reaction of hydroxylamine with β-keto esters or β-diketones, followed by coupling with piperidine derivatives using oxalyl chloride.

The biological activity of N1-(isoxazol-3-yl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, such as those associated with cancer cell proliferation. For instance, it has been noted to potentially inhibit mutant forms of isocitrate dehydrogenase (IDH), which are implicated in various cancers .

- Receptor Modulation : It may also interact with receptors that regulate cellular signaling pathways, influencing processes such as apoptosis and cell cycle progression.

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer therapy. Its ability to inhibit mutant IDH proteins can lead to reduced tumor growth and improved patient outcomes in cancers such as glioblastoma. The compound's effectiveness has been demonstrated through various assays measuring cell viability and proliferation in cancer cell lines.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of N1-(isoxazol-3-yl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Inhibition of IDH mutant forms led to reduced proliferation in glioma cell lines. |

| Study 2 | Enzyme Interaction | Demonstrated binding affinity to key metabolic enzymes involved in cancer metabolism. |

| Study 3 | Antibacterial Activity | Similar compounds showed effective inhibition of MurA enzyme in Gram-positive bacteria. |

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N1-(isoxazol-3-yl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide, and how can computational tools enhance reaction efficiency?

- Methodology : A hybrid approach combining quantum chemical calculations (e.g., density functional theory) and experimental validation is recommended. Computational reaction path searches can predict viable intermediates and transition states, while Ugi chemistry or C–N coupling reactions (e.g., Buchwald-Hartwig) may be used for assembling the oxalamide and piperidine-pyridine moieties .

- Experimental Workflow :

Optimize reaction conditions (solvent, catalyst, temperature) using computational screening.

Validate predictions via small-scale trials with monitoring by LC-MS.

Scale up successful pathways, incorporating feedback loops between experimental data and computational refinement .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s purity and structural integrity?

- Key Techniques :

- NMR : H and C NMR to confirm backbone connectivity (e.g., oxalamide carbonyl signals at ~165-170 ppm) .

- FT-IR : Detect functional groups (amide C=O stretch ~1670 cm, isoxazole C-O-C ~1270 cm) .

- HPLC-MS : Assess purity (>95%) and molecular ion ([M+H] expected via high-resolution MS) .

Q. What hypotheses exist regarding the compound’s mechanism of action in biological systems?

- Proposed Targets : The 2-methylpyridin-4-yl and isoxazol-3-yl motifs suggest potential kinase inhibition or GPCR modulation. Molecular docking studies could prioritize targets like PI3K or adenosine receptors.

- Binding Studies : Use surface plasmon resonance (SPR) or fluorescence polarization to quantify affinity. Reference similar oxalamide derivatives binding to serum albumin for pharmacokinetic insights .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation risks (GHS H335) .

- Waste Disposal : Neutralize via acid/base hydrolysis before incineration, adhering to institutional guidelines .

Advanced Research Questions

Q. How can machine learning models optimize the synthesis route for this compound?

- Approach : Train models on reaction databases (e.g., PubChem) to predict yield-maximizing conditions (e.g., solvent polarity, catalyst loading). LabMate.AI -like platforms enable real-time parameter adjustments during automated synthesis .

- Case Study : Reaction optimization for similar piperidine-oxalamide derivatives achieved 86% yield via iterative computational-experimental loops .

Q. What strategies resolve discrepancies between computational predictions and experimental outcomes in reaction design?

- Root Cause Analysis :

- Steric Effects : Adjust substituents on the piperidine ring to reduce steric hindrance .

- Solvent Polarity : Switch from DMF to THF if hydrogen bonding disrupts intermediate stability .

- Validation : Re-run DFT calculations with revised constraints (e.g., solvation models) .

Q. How should researchers address inconsistencies in analytical data (e.g., NMR splitting patterns)?

- Troubleshooting Steps :

Confirm sample purity via HPLC.

Re-examine NMR acquisition parameters (e.g., temperature, solvent deuteration).

Compare with simulated spectra from computational tools (e.g., ACD/Labs) .

- Example : Aromatic proton splitting in pyridine moieties may require 2D-COSY for unambiguous assignment .

Q. What structure-activity relationship (SAR) insights can guide derivative design for enhanced potency?

- Modifications :

- Isoxazole Replacement : Substitute with triazole to alter electron density and H-bonding capacity .

- Piperidine Methylation : Introduce bulkier groups (e.g., tert-butyl) to improve metabolic stability .

- Evaluation : Test derivatives in enzymatic assays (e.g., IC determination) .

Q. What in vivo pharmacokinetic challenges are anticipated, and how can they be mitigated?

- Challenges : Low oral bioavailability due to high logP (>3) from the trifluoromethyl group .

- Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.